molecular formula C23H28N4O4 B3418055 Nesapidil CAS No. 118778-75-9

Nesapidil

Cat. No.: B3418055
CAS No.: 118778-75-9
M. Wt: 424.5 g/mol
InChI Key: FYKZHAJQLBLBJO-UHFFFAOYSA-N
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Description

Nesapidil is a pharmacologically significant compound belonging to the class of 1,3,4-oxadiazoles. It is primarily known for its antihypertensive properties, making it a valuable agent in the treatment of high blood pressure. The compound’s structure includes a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nesapidil can be synthesized through various methods, one of which involves the cyclodehydration of acylhydrazides and isocyanates using propane phosphonic anhydride (T3P) as a cyclodehydrating reagent . This method is scalable and environmentally friendly, making it suitable for industrial applications. Another approach involves the cyclodesulfurization of acyl thiosemicarbazides using reagents such as carbodiimides, tosyl chloride/pyridine, and iodine/NaOH .

Industrial Production Methods

The industrial production of this compound typically employs the cyclodehydration method due to its efficiency and lower environmental impact. The use of T3P as a reagent ensures high yields and minimal byproducts, making it an ideal choice for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Nesapidil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activity.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions are various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often explored for their potential use in medicine and other scientific fields.

Scientific Research Applications

Nesapidil has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Nesapidil is structurally related to other 1,3,4-oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific mechanism of action as an antihypertensive agent. While other 1,3,4-oxadiazole derivatives may target different biological pathways, this compound’s ability to block adrenergic receptors and inhibit calcium ion influx makes it particularly effective in managing high blood pressure .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-17-24-25-23(31-17)18-6-5-7-20(14-18)30-16-19(28)15-26-10-12-27(13-11-26)21-8-3-4-9-22(21)29-2/h3-9,14,19,28H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKZHAJQLBLBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869055
Record name (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90326-85-5, 118778-75-9
Record name Nesapidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090326855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nesapidil [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118778759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (RS)-1-(4-(2-Methoxyphenyl)-1-piperazinyl)-3-(3-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NESAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8KPT3QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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